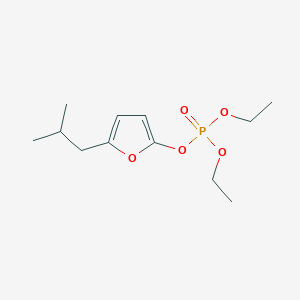![molecular formula C10H14N2O2Si B12608398 6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione CAS No. 649558-79-2](/img/structure/B12608398.png)
6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyluracil and trimethylsilylacetylene.
Reaction Conditions: The key step involves the Sonogashira coupling reaction, where 6-methyluracil is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the trimethylsilyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: De-silylated pyrimidine derivatives
Substitution: Amino or thio-substituted pyrimidine derivatives
Scientific Research Applications
6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with nucleic acid synthesis, protein synthesis, or signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethynyluracil: Lacks the trimethylsilyl group but has similar structural features.
6-Methyluracil: Lacks the ethynyl and trimethylsilyl groups but shares the pyrimidine core.
5-Trimethylsilyl-2,4(1H,3H)-pyrimidinedione: Similar but lacks the methyl group at the 6-position.
Uniqueness
6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
649558-79-2 |
|---|---|
Molecular Formula |
C10H14N2O2Si |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
6-methyl-5-(2-trimethylsilylethynyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O2Si/c1-7-8(5-6-15(2,3)4)9(13)12-10(14)11-7/h1-4H3,(H2,11,12,13,14) |
InChI Key |
WLYQOFPWPRYWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
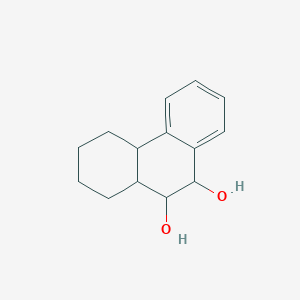
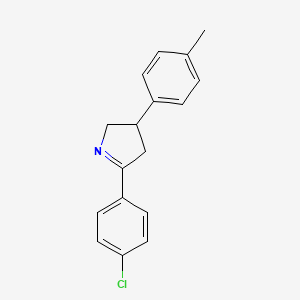
![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
![3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12608358.png)
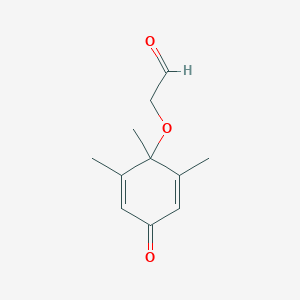
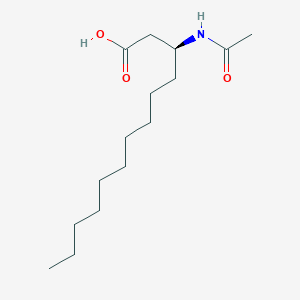
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)


![[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12608391.png)
